(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
Overview
Description
2-Fluorophenylacetic acid is a chiral derivatizing agent used for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy . It has been used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones .
Synthesis Analysis
While specific synthesis methods for “®-3-Amino-3-(2-fluoro-phenyl)-propionic acid” are not available, one common synthesis method for phenylboronic acid involves using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
The molecular structure of 2-Fluorophenylacetic acid is represented by the linear formula: FC6H4CH2CO2H .Physical And Chemical Properties Analysis
2-Fluorophenylacetic acid is a solid with a melting point of 60-62 °C . Phenylboronic acid is a white to yellow powder, soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications
Vibrational and Electronic Structure Studies
- (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid, a non-proteinogenic amino acid and a fluorinated building block in synthesis, has been studied using ab initio and DFT computed zwitterionic models. These models help understand the vibrational modes and electronic properties of the compound, contributing to a deeper understanding of its physical and chemical characteristics (Pallavi & Tonannavar, 2020).
Synthesis and Chiral Applications
- The synthesis and utilization of 2-fluoro-2-phenyl propanoic acid, a related compound, as a chiral derivatizing agent demonstrates the potential of fluorinated compounds like (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid in stereochemical applications. These applications are crucial in the production of enantiomerically pure compounds for various scientific and industrial purposes (Hamman, 1993).
Radiopharmaceutical Synthesis
- Research on fluorinated amino acids for tumor imaging with PET (Positron Emission Tomography) highlights the potential use of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid in medical imaging and diagnosis. These compounds can be used as analogs in the development of new imaging agents for better tumor detection and characterization (Kersemans, Mertens, & Caveliers, 2009).
Metal-Organic Frameworks (MOFs) Development
- Modified amino acids like (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid have been used as ligands in the construction of novel metal-organic frameworks (MOFs). These MOFs have potential applications in various fields like catalysis, gas storage, and separation due to their unique structural and functional properties (Xie et al., 2007).
Fluorinated Heterocyclic Compound Synthesis
- The use of fluorinated building blocks for synthesizing fluorine-bearing heterocyclic compounds showcases the role of compounds like (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid in the development of new chemical entities. These entities have applications in pharmaceuticals and material sciences (Shi, Wang, & Schlosser, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as organotrifluoroborate salts, have been studied for their reactivity in suzuki–miyaura couplings .
Mode of Action
In the context of suzuki–miyaura couplings, organotrifluoroborate salts participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The use of organotrifluoroborate salts in suzuki–miyaura couplings has been shown to suppress side-products . The endogenous fluoride liberated from the hydrolysis and the slow release of boronic acid from R-BF3K were both important features that contributed to the attenuation of these side-products .
Action Environment
It’s worth noting that boronic acids and their esters, which are related compounds, are only marginally stable in water .
properties
IUPAC Name |
(3R)-3-amino-3-(2-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCLTSJQAQBNCE-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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